

Structure-Activity Relationship (SAR) of Benzofuran-2-Carboxamides: A Comparative Guide

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Compound of Interest

Compound Name: 3-Aminobenzofuran-2-carboxamide

Cat. No.: B1330751

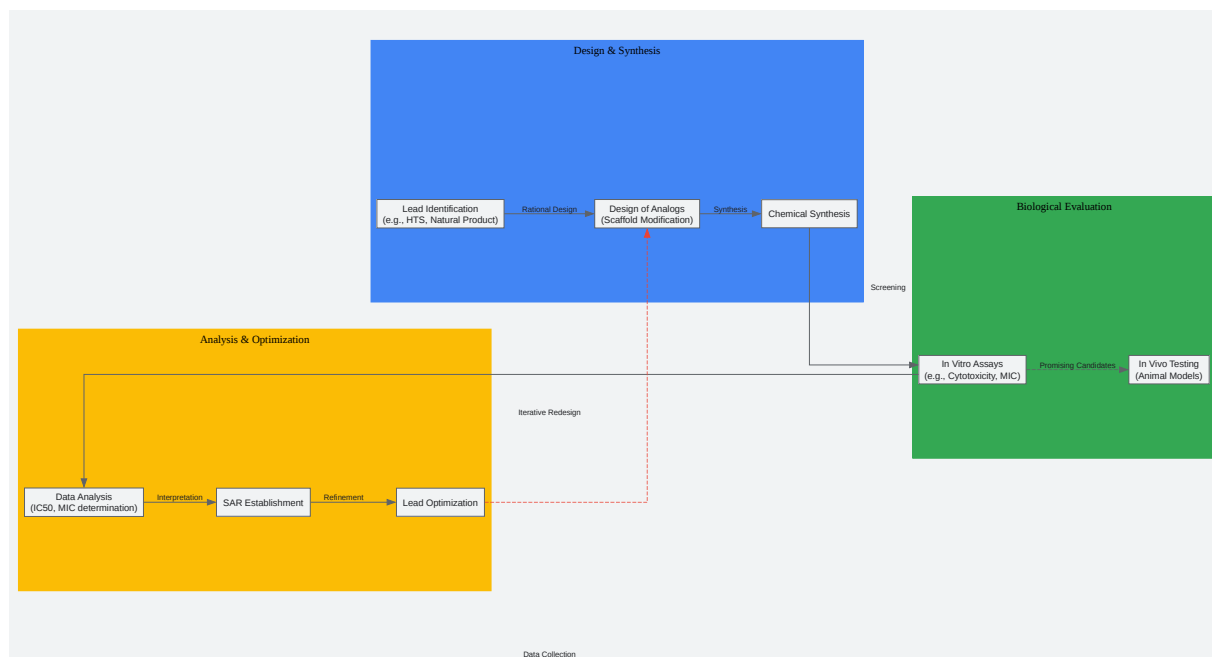
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Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a "privileged scaffold" in medicinal chemistry.^{[1][2]} Its derivatives, particularly benzofuran-2-carboxamides, have garnered significant attention due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.^{[2][3][4][5]} The versatility of the benzofuran-2-carboxamide core allows for extensive structural modifications, making it an ideal candidate for structure-activity relationship (SAR) studies aimed at developing potent and selective therapeutic agents.^{[1][2]}

This guide provides a comparative analysis of benzofuran-2-carboxamide derivatives, focusing on their anticancer and antimicrobial activities. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the fundamental workflow of SAR studies and key molecular structures.

General Workflow for SAR Studies

The process of conducting a structure-activity relationship study involves a cyclical workflow of designing, synthesizing, and testing compounds to build a model of how chemical structure relates to biological activity.



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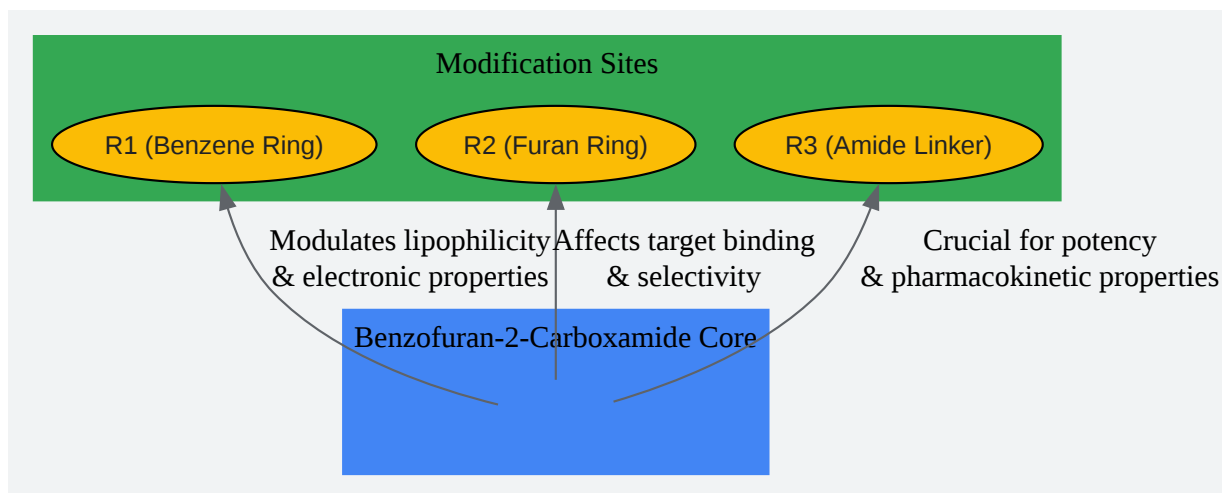
Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Anticancer Activity of Benzofuran-2-Carboxamides

Benzofuran-2-carboxamide derivatives have shown significant potential as anticancer agents, with studies demonstrating their cytotoxicity against various human cancer cell lines.[2][6] Their mechanisms often involve the inhibition of critical cellular pathways, such as tubulin polymerization and the hypoxia-inducible factor (HIF-1) pathway.[6][7]

Key Structural Modifications and SAR Insights

The core structure of benzofuran-2-carboxamide allows for substitutions at multiple positions, primarily on the benzofuran ring system and the N-phenylamide moiety.



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Caption: Key modification sites on the benzofuran-2-carboxamide scaffold.

SAR studies have revealed several key trends:

- Substitutions on the N-phenyl ring (R3): The presence of hydrophobic groups or groups with a positive mesomeric effect (+M) on the N-phenyl ring can potentiate anticancer activity.[8] For instance, a 4'-hydroxy group on the N-phenylamide was identified as a lead scaffold for both anticancer and NF-κB inhibitory activity.[8]
- Substitutions on the Benzofuran Ring (R1): Halogenation (e.g., chlorine, bromine) on the benzene portion of the benzofuran ring often leads to a significant increase in anticancer activity.[6][7]
- Hybrid Molecules: Incorporating other heterocyclic moieties like triazole or piperazine into the benzofuran structure has emerged as a successful strategy for developing potent cytotoxic agents.[6][9] For example, a 1,2,3-triazole hybrid derivative showed high potency against HCT-116 and A549 cancer cell lines.[9][10]
- Amide Linker (R3): The N-phenethyl carboxamide group has been shown to significantly enhance antiproliferative activity, which can be further boosted by substitutions like a morpholinyl group on the N-phenethyl ring.[6][7]

Comparative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected benzofuran-2-carboxamide derivatives against various cancer cell lines.

Compound ID	Structure / Key Features	Cancer Cell Line	IC50 (μM)	Reference
50g	6-methoxy, 1H-1,2,3-triazole hybrid	HCT-116 (Colon)	0.87	[9] [10]
HeLa (Cervical)	0.73	[9] [10]		
A549 (Lung)	0.57	[9] [10]		
3m	N-(4'-hydroxy)phenylamide	ACHN (Renal), HCT15 (Colon), MM231 (Breast), NUGC-3 (Gastric), NCI-H23 (Lung), PC-3 (Prostate)	Potent activity at low μM concentrations	[8]
Compound 3	5-chloro, N-(4-morpholinophenethyl)	MCF-10A (Breast)	Similar to Doxorubicin (1.136 μM)	[6] [7]
10b	5-(sulfonamido)-3-methyl-N-(piperidinyl)	HCT116 (Colon)	Potent HIF-1 inhibitor	[6]

Antimicrobial Activity of Benzofuran-2-Carboxamides

Benzofuran-2-carboxamides also exhibit a broad spectrum of antimicrobial activities against various bacterial and fungal strains, making them a promising scaffold for the development of new anti-infective agents.[\[1\]](#)[\[3\]](#)[\[11\]](#)[\[12\]](#)

Key Structural Modifications and SAR Insights

The antimicrobial efficacy of these compounds is highly dependent on the nature and position of substituents.

- Substitutions on the Benzofuran Ring: Electron-donating groups like methoxy and methyl, or electron-withdrawing groups like fluoro, have been shown to enhance antibacterial activity. [\[11\]](#)
- Amide Moiety: Modifications at the amide nitrogen are critical. For instance, synthesizing derivatives of 3-(glycinamido)- and 3-(β -alanamido)-benzofuran-2-carboxamide has yielded compounds with notable antimicrobial properties. [\[13\]](#)
- Hybrid Structures: Similar to anticancer agents, creating hybrids by linking benzofuran-2-carboxylates with other heterocyclic systems like 1,2,3-triazoles can lead to potent antimicrobial compounds. [\[11\]](#)

Comparative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative benzofuran-2-carboxamide derivatives against selected microorganisms.

Compound ID	Structure / Key Features	Microorganism	MIC (µg/mL)	Reference
6g	1,2,3-triazole hybrid, 4-fluoro substitution	S. aureus, B. subtilis, E. coli, P. aeruginosa	Moderate to good	[11]
6h	1,2,3-triazole hybrid, 4-methoxy substitution	S. aureus, B. subtilis, E. coli, P. aeruginosa	Moderate to good	[11]
6b	Amide derivative	Various bacteria and fungi	As low as 6.25	[3]
5a-o series	3-(glycinamido) & 3-(β-alanamido) derivatives	Various bacteria and fungi	Evaluated	[13]

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation and comparison of novel compounds.

General Synthesis of Benzofuran-2-Carboxamides

A common route for synthesizing benzofuran-2-carboxamides involves the reaction of a benzofuran-2-carboxylic acid with a desired amine.[14][15]

- **Activation of Carboxylic Acid:** Benzofuran-2-carboxylic acid (1.0 mmol) is stirred in thionyl chloride (SOCl₂) (1.0 mmol) at 90°C for 1 hour to form the acyl chloride.[11]
- **Amide Formation:** The reaction mixture is cooled to 0°C and diluted with a solvent like dichloromethane (CH₂Cl₂). Triethylamine (1.5 mmol) and the desired amine (e.g., a substituted aniline, 1.1 mmol) are added.[11]
- **Reaction:** The resulting solution is stirred for 2-4 hours at ambient temperature.

- **Work-up and Purification:** The solvent is removed under vacuum. The residue is diluted with cold water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.[\[11\]](#)

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a common method for measuring drug-induced cytotoxicity.[\[8\]](#)

- **Cell Plating:** Cancer cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours.
- **Compound Treatment:** Cells are treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
- **Cell Fixation:** The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
- **Staining:** The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well and incubated for 10-30 minutes at room temperature.
- **Washing:** Unbound dye is removed by washing with 1% acetic acid.
- **Quantification:** The bound stain is solubilized with 10 mM Tris base solution. The absorbance (optical density) is measured at approximately 510 nm using a microplate reader. The IC₅₀ value is then calculated.[\[8\]](#)

In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[\[16\]](#)[\[17\]](#)

- **Preparation of Inoculum:** A standardized suspension of the target microorganism is prepared, typically at a density of 10⁵ colony-forming units (CFU) per mL in a suitable broth medium.
[\[16\]](#)

- Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
- Inoculation: The standardized microbial suspension is added to each well containing the diluted compound.
- Incubation: The microplate is incubated at a suitable temperature (e.g., 37°C for bacteria) for 18-24 hours.[17]
- MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth (turbidity) in the well.[16] Visual inspection or measurement of optical density can be used for this determination.[16]

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